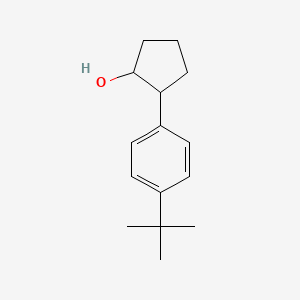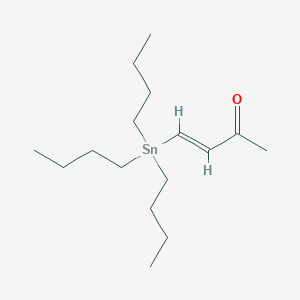
(3E)-4-(Tributylstannyl)-3-buten-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-4-(Tributylstannyl)-3-buten-2-one: is an organotin compound characterized by the presence of a tributylstannyl group attached to a butenone backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-4-(Tributylstannyl)-3-buten-2-one typically involves the reaction of a suitable butenone precursor with tributyltin hydride under specific conditions. The reaction is often catalyzed by a palladium or platinum catalyst to facilitate the formation of the stannylated product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure consistency and quality of the final product. The compound is typically purified through distillation or chromatography techniques to remove any impurities.
化学反应分析
Types of Reactions: (3E)-4-(Tributylstannyl)-3-buten-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the stannyl group.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives.
科学研究应用
Chemistry: In chemistry, (3E)-4-(Tributylstannyl)-3-buten-2-one is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound has potential applications in biological research, particularly in the study of organotin compounds’ effects on biological systems. It is used to investigate the interactions between organotin compounds and biological molecules, such as proteins and nucleic acids.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Organotin compounds have shown promise in the treatment of certain diseases, and this compound is studied for its potential use in drug development.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of (3E)-4-(Tributylstannyl)-3-buten-2-one involves its interaction with molecular targets through its stannyl group. The compound can form covalent bonds with various substrates, facilitating the formation of new chemical bonds. The molecular pathways involved in its reactivity are influenced by the electronic and steric properties of the stannyl group, which can modulate the compound’s reactivity and selectivity in different reactions.
相似化合物的比较
- (3E)-4-(Tributylstannyl)-3-butenoic acid
- (2S,3E)-4-(Tributylstannyl)-3-butene-2-ol
- (3E)-4-(Tributylstannyl)-3-butynyl-4-O,6-O-diacetyl-2,3-dideoxy-α-D-erythro-hexa-2-enopyranoside
Comparison: Compared to similar compounds, (3E)-4-(Tributylstannyl)-3-buten-2-one is unique due to its specific butenone backbone and the position of the stannyl group. This structural difference imparts distinct reactivity and properties, making it suitable for specific applications that other similar compounds may not be able to achieve. For instance, the presence of the butenone moiety allows for unique interactions in chemical reactions, which can be leveraged in synthetic chemistry and material science.
属性
分子式 |
C16H32OSn |
|---|---|
分子量 |
359.1 g/mol |
IUPAC 名称 |
(E)-4-tributylstannylbut-3-en-2-one |
InChI |
InChI=1S/C4H5O.3C4H9.Sn/c1-3-4(2)5;3*1-3-4-2;/h1,3H,2H3;3*1,3-4H2,2H3; |
InChI 键 |
LWRCYJFIVLZEAS-UHFFFAOYSA-N |
手性 SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/C(=O)C |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B13406242.png)
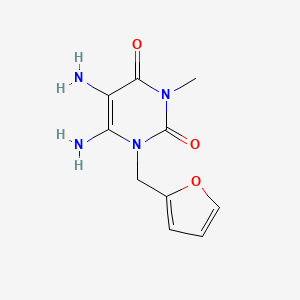
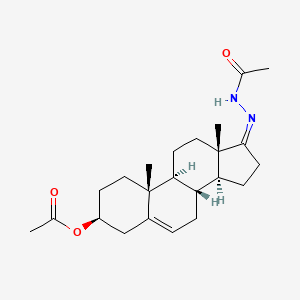
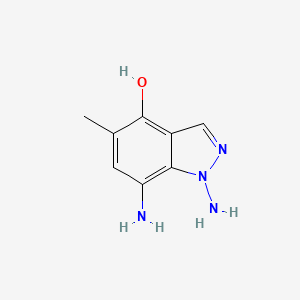
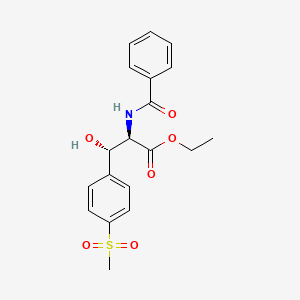
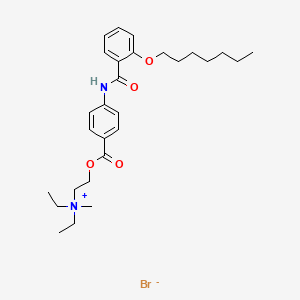
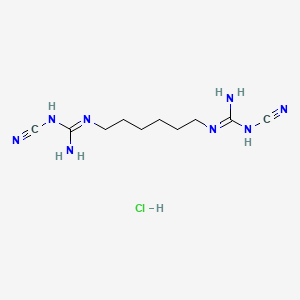
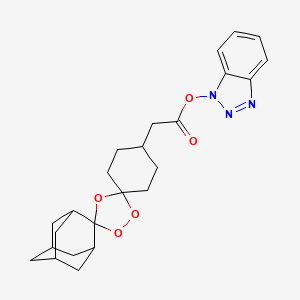
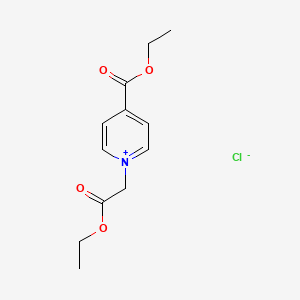
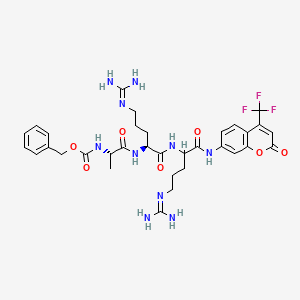
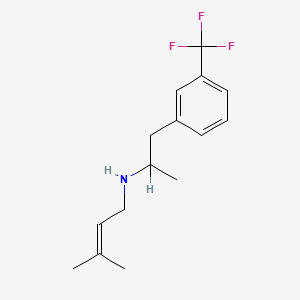
![3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)
